4-Amino-1-naphthalenecarbonitrile
Overview
Description
4-Amino-1-naphthalenecarbonitrile, also known as 4-Cyano-1-naphthylamine, is a chemical compound with the molecular formula H2NC10H6CN . It has a molecular weight of 168.19 . On hydrolysis, it yields 4-amino-1-naphthoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings, attached to an amino group (NH2) and a carbonitrile group (CN) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 174.5-176.5 °C . Its linear formula is H2NC10H6CN .Scientific Research Applications
Synthesis and Structural Characterization
- Qin Yu (2012) explored improving the synthetic route of 4-amino-1-naphthalenecarbonitrile, highlighting its importance as a pharmaceutical and chemical intermediate. This study achieved a total yield of 81.6% and used elemental analysis, IR, and 1H NMR for structural characterization, confirming the target molecule's identity. The study also emphasized the environmental benefits of using L-proline as a catalyst and CuCN for cyano introduction in the molecular structure (Qin Yu, 2012).
Photopolymerization Processes
- Emilia Hola et al. (2020) presented 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives as versatile photosensitizers in photopolymerization processes using UV-A and visible light. These derivatives enable various photopolymerization processes, such as the cationic photopolymerization of epoxide monomers and free-radical photopolymerization of acrylate monomers. They are particularly beneficial in 3D printing applications, showing excellent polymerization profiles and are promising for photopolymerization-based 3D printing to fabricate 3D structures (Hola et al., 2020).
Photophysical Properties
- Alexis T Phillips et al. (2020) studied the impact of structural isomerism on the photophysical properties of 1-naphthalenecarbonitrile compounds with amine substituents. Their research provided insights into how the substitution position of the amine donor influences ground-state absorption and excited-state properties, revealing significant variation in fluorescence lifetimes, quantum yields, and intersystem crossing quantum yields among the derivatives (Phillips et al., 2020).
Antibacterial Activity
- Salman A. Khan (2017) synthesized 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and examined its spectrofluorometric characteristics and antibacterial activity. The study highlighted its potential as a probe in determining the critical micelle concentration of CTAB and SDS, and its superior antibacterial properties compared to chalcone, supporting its use in antibacterial applications (Khan, 2017).
Safety and Hazards
4-Amino-1-naphthalenecarbonitrile is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed, in contact with skin or if inhaled . Protective measures such as avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/clothing are recommended .
Mechanism of Action
Target of Action
The primary target of 4-Amino-1-naphthalenecarbonitrile is the Ras protein . Specifically, it interacts with the cysteine residue at the carboxylate terminal tetrapeptide CAAX of the Ras protein .
Mode of Action
This compound acts by catalyzing the farnesylation of the cysteine residue at the carboxylate terminal tetrapeptide CAAX of the Ras protein . This lipid modification is necessary for the regulatory function of both normal and oncogenic Ras .
Biochemical Pathways
The biochemical pathway affected by this compound is the farnesylation pathway . Farnesylation is a type of lipid modification that is necessary for the regulatory function of both normal and oncogenic Ras . The downstream effects of this modification include changes in protein-protein interactions and protein localization, which can have significant impacts on cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the farnesylation of the Ras protein . By modifying the Ras protein, this compound can influence various cellular processes, potentially leading to changes in cell growth, differentiation, and survival .
Properties
IUPAC Name |
4-aminonaphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIZUFVMKYWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207434 | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58728-64-6 | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58728-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1-NAPHTHALENECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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